![molecular formula C10H11NO3 B175579 alpha-Amino-beta-benzoylpropionic acid CAS No. 15121-92-3](/img/structure/B175579.png)
alpha-Amino-beta-benzoylpropionic acid
Overview
Description
Alpha-Amino-beta-benzoylpropionic acid is an aromatic ketone . It has a molecular formula of C10H11NO3 .
Synthesis Analysis
Engineered biocatalytic synthesis of β-N-substituted-α-amino acids has been reported . The β-subunit of tryptophan synthase was engineered for efficient N-alkylation to access densely functionalized non-canonical amino acids .Molecular Structure Analysis
The molecular structure of alpha-Amino-beta-benzoylpropionic acid can be represented by the IUPAC name 2-amino-4-oxo-4-phenylbutanoic acid . Its InChI representation is InChI=1S/C10H11NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,13,14) .Physical And Chemical Properties Analysis
Alpha-Amino-beta-benzoylpropionic acid has a molecular weight of 193.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 80.4 Ų .Scientific Research Applications
Pharmaceutical Synthesis and Drug Development
- Application : It serves as a precursor for the production of ACE inhibitors, which are essential for managing hypertension and heart failure. Researchers have explored its use in the preparation of chiral ®-2-hydroxy-4-phenylbutanoic acid (l-homophenylalanine), a building block for certain drugs .
Biocatalysis and Enzymatic Reactions
- Example : Phenylalanine dehydrogenase (PheDH) catalyzes the direct reductive amination of prochiral 2-oxo-4-phenylbutyric acid (2-OPBA) to produce l-homophenylalanine. This method is cost-effective and environmentally friendly .
Crystallography and Polymorphism Studies
- Significance : Insights from these studies aid in designing novel materials and optimizing crystal properties .
Materials Science and Crystal Engineering
Mechanism of Action
Target of Action
It has been found to inhibit the 1,4-dihydroxy-2-naphthoyl-coa synthase (menb) from the menaquinone biosynthesis pathway in mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target through a series of oxidation reactions . The total reaction is second-order, first-order each in oxidant and substrate . The oxidation rate increases linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species . Electron-releasing substituents in the phenyl ring accelerate the rate, while electron-withdrawing substituents produce the opposite effect .
Biochemical Pathways
The compound is involved in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis . It acts as an inhibitor of the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), which is a key enzyme in this pathway .
Pharmacokinetics
It’s known that the compound is unstable in solution and eliminates to form the corresponding 4-oxo-4-phenylbut-2-enoates that then react with coa in situ to form nanomolar inhibitors of menb .
Result of Action
The compound’s action results in the inhibition of the MenB enzyme, which is a key player in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis . This inhibition can potentially disrupt the normal functioning of the pathway, affecting the organism’s ability to synthesize menaquinone .
Action Environment
It’s known that the compound’s reactivity can be influenced by the ph of the solution . The oxidation rate increases linearly with [H+], indicating that the compound’s action can be influenced by the acidity of the environment .
properties
IUPAC Name |
2-amino-4-oxo-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRCVKLRAOSZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328636 | |
Record name | alpha-Amino-beta-benzoylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Amino-beta-benzoylpropionic acid | |
CAS RN |
15121-92-3 | |
Record name | alpha-Amino-beta-benzoylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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